molecular formula C9H12N2O2 B1499782 (R)-2-Amino-2-(4-methoxyphenyl)acetamide CAS No. 67412-96-8

(R)-2-Amino-2-(4-methoxyphenyl)acetamide

Cat. No.: B1499782
CAS No.: 67412-96-8
M. Wt: 180.2 g/mol
InChI Key: TZADAWVLFGIAKY-MRVPVSSYSA-N
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Description

(R)-2-Amino-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

®-2-Amino-2-(4-methoxyphenyl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes such as EGFR and VEGFR-2, which are involved in cell signaling pathways . These interactions are crucial for understanding the compound’s potential therapeutic applications, especially in the context of cancer treatment.

Cellular Effects

The effects of ®-2-Amino-2-(4-methoxyphenyl)acetamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell proliferation and apoptosis . These effects are essential for exploring the compound’s potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of ®-2-Amino-2-(4-methoxyphenyl)acetamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes such as EGFR and VEGFR-2, leading to their inhibition . This inhibition results in the modulation of downstream signaling pathways, which can affect various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-2-Amino-2-(4-methoxyphenyl)acetamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of byproducts that may have different biological activities . Understanding these temporal effects is crucial for optimizing its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of ®-2-Amino-2-(4-methoxyphenyl)acetamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-cancer activity, while higher doses may lead to toxic or adverse effects . Identifying the optimal dosage is essential for maximizing the compound’s therapeutic potential while minimizing its toxicity.

Metabolic Pathways

®-2-Amino-2-(4-methoxyphenyl)acetamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive metabolites . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of ®-2-Amino-2-(4-methoxyphenyl)acetamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for optimizing its therapeutic applications.

Subcellular Localization

®-2-Amino-2-(4-methoxyphenyl)acetamide exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect the compound’s activity and function, making them important considerations for its use in research and therapy.

Properties

IUPAC Name

(2R)-2-amino-2-(4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H2,11,12)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZADAWVLFGIAKY-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@H](C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10669809
Record name (2R)-2-Amino-2-(4-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10669809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67412-96-8
Record name (2R)-2-Amino-2-(4-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10669809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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